

Validating FPR2 Activation by BMS-986235: A Comparative Guide Using Knockout Models

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Compound of Interest		
Compound Name:	BMS-986235	
Cat. No.:	B6171950	Get Quote

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This guide provides an objective comparison of **BMS-986235**, a selective formyl peptide receptor 2 (FPR2) agonist, with other alternatives, supported by experimental data from knockout models. The use of such models is crucial in unequivocally validating the on-target effects of **BMS-986235** and understanding its mechanism of action.

Executive Summary

BMS-986235 is a potent and selective agonist for FPR2, a G protein-coupled receptor involved in regulating inflammation.[1][2][3] Validation studies utilizing macrophage and neutrophil cell lines with targeted deletions of Fpr1 or Fpr2 (knockout models) have been instrumental in confirming its selectivity. Experimental data demonstrates that the pro-resolving effects of BMS-986235, such as enhanced macrophage phagocytosis and modulation of neutrophil chemotaxis, are mediated specifically through FPR2. Comparative studies with other FPR2 agonists, including compound 43, ACT-389949, and WKYMVm, reveal distinct signaling profiles, suggesting that BMS-986235 possesses a biased agonism that may be advantageous for therapeutic applications.

Data Presentation

Table 1: Validation of BMS-986235-mediated Macrophage Phagocytosis using Knockout Models



Cell Type	Treatment	Phagocytosis Enhancement (EC50)	Key Finding
Wild-Type (WT) Peritoneal Macrophages	BMS-986235	~2 pM	Potent enhancement of phagocytosis.[4]
Fpr1 Knockout (KO) Peritoneal Macrophages	BMS-986235	~2 pM	Response resembles Wild-Type, indicating FPR1 is not required. [4]
Fpr2 Knockout (KO) Peritoneal Macrophages	BMS-986235	Minimal response	Demonstrates that the effect of BMS-986235 on phagocytosis is FPR2-dependent.[4]

Table 2: Comparative Analysis of FPR2 Agonist

Signaling Bias

Agonist	G Protein Signaling Bias (cAMP inhibition & pERK1/2)	β-arrestin Recruitment and Trafficking Bias	Predicted Interaction at FPR2
BMS-986235	35- to 60-fold biased towards	5- to 50-fold bias away from	Distinct from WKYMVm and ACT- 389949
Compound 43	35- to 60-fold biased towards	5- to 50-fold bias away from	Distinct from WKYMVm and ACT- 389949
ACT-389949	Similar to WKYMVm	Similar to WKYMVm	Shared key amino acid interactions with WKYMVm
WKYMVm (reference)	Reference	Reference	Reference



Data adapted from Peng et al. (2024)[5]

Experimental Protocols Macrophage Phagocytosis Assay

This assay quantifies the ability of macrophages to engulf particles, a key pro-resolving function.

- Cell Isolation: Peritoneal macrophages are harvested from Wild-Type, Fpr1 knockout, and Fpr2 knockout mice following intraperitoneal injection of BioGel.
- Cell Culture: Isolated macrophages are plated in 96-well plates and cultured overnight.
- Treatment: Cells are treated with varying concentrations of BMS-986235.
- Phagocytosis Induction: pHrodo™ Zymosan Bioparticles® are added to the cells. These
 particles are non-fluorescent at neutral pH but become brightly fluorescent in the acidic
 environment of the phagosome.
- Quantification: The fluorescence intensity is measured over time using a plate reader, providing a quantitative measure of phagocytosis.
- Data Analysis: The half-maximal effective concentration (EC50) is calculated from the doseresponse curves to determine the potency of BMS-986235.

Neutrophil Chemotaxis Assay

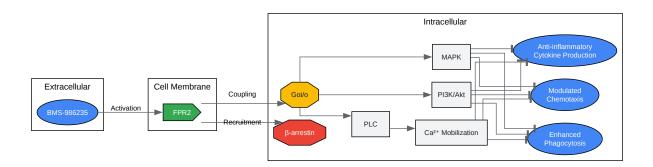
This assay measures the directed migration of neutrophils towards a chemoattractant.

- Cell Culture: Differentiated HL-60 cells (a human neutrophil-like cell line) and their corresponding FPR1 and FPR2 knockout variants are used.
- Chemotaxis Setup: A multi-well chemotaxis chamber (e.g., ChemoTx® system) is used. The lower wells are filled with medium containing various concentrations of **BMS-986235** or other chemoattractants like serum amyloid A.
- Cell Loading: A filter with a defined pore size is placed over the lower wells, and the cells are seeded onto the filter.



- Incubation: The chamber is incubated to allow cells to migrate through the filter towards the chemoattractant.
- Quantification: Migrated cells in the lower wells are quantified, often using a fluorescent dye
 and a plate reader.
- Data Analysis: The number of migrated cells is plotted against the agonist concentration to assess the chemotactic response.

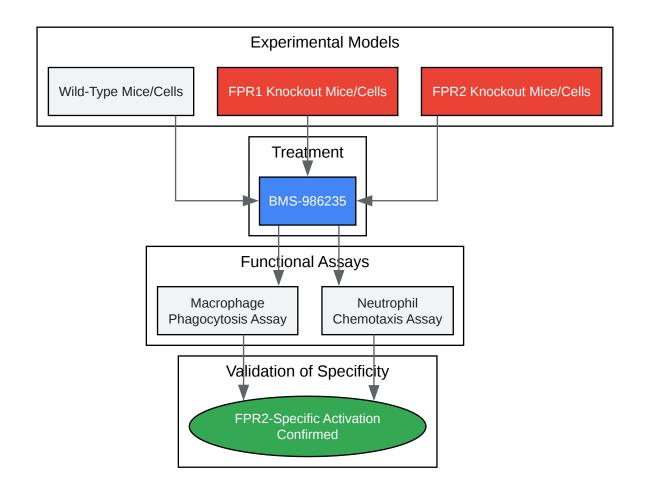
Mandatory Visualization

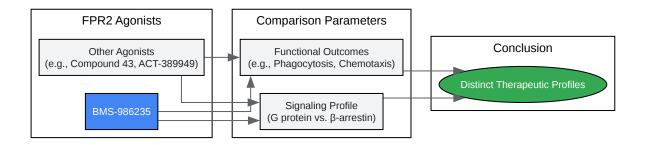


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Caption: FPR2 signaling pathway activated by BMS-986235.







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